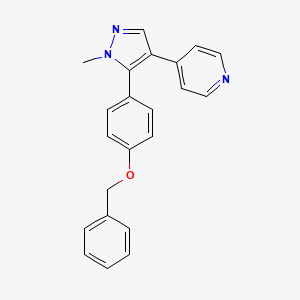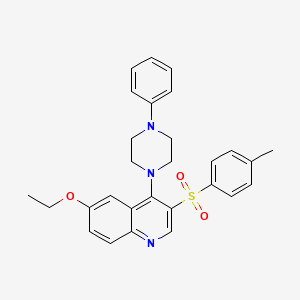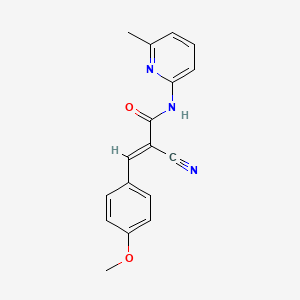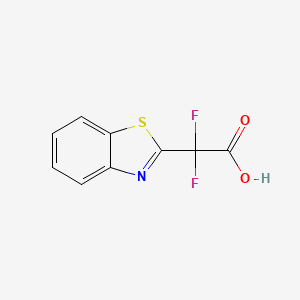
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as BF-3, is a potent and selective inhibitor of the protein kinase CK1α. CK1α is a crucial enzyme that plays a pivotal role in various cellular processes, including cell division, circadian rhythm regulation, and DNA damage response. BF-3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and sleep disorders.
Scientific Research Applications
Enzyme Inhibition
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea and its derivatives exhibit significant enzyme inhibitory activities. For instance, compounds with a benzofuran nucleus, similar in structure to the compound , have been synthesized and evaluated for their 5-lipoxygenase inhibitory activities. These compounds, specifically designed with certain substituents, showed potent in vitro and in vivo inhibitory effects on the enzyme, suggesting a potential for therapeutic applications in diseases mediated by 5-lipoxygenase activity (Ohemeng et al., 1994).
Material Science
In material science, derivatives of the mentioned compound have been explored for their physical properties. For example, a study on the dielectric and thermal properties of methacrylate polymer, which bears a benzofuran side group, revealed insights into its potential use in advanced materials. The research found that these compounds exhibit significant changes in dielectric constant and loss with temperature, highlighting their potential in electronic applications (Çelik & Coskun, 2018).
Antimicrobial and Biological Activities
The benzofuran moiety, a part of the chemical structure , is also studied for its antimicrobial properties. Research on benzofuran aryl ureas and carbamates has shown that these compounds exhibit antimicrobial activities. The synthesis and characterization of such compounds, including their biological screening, suggest their potential as novel agents in combating microbial infections (Kumari et al., 2019).
Neuroprotective and Anti-inflammatory Applications
Compounds containing both the benzofuran and urea groups have been investigated for their potential in treating neurodegenerative diseases. A study demonstrated that new benzofuranylthiazole derivatives with an aryl-urea moiety exhibit dual acetylcholinesterase and butyrylcholinesterase inhibitory activities. These properties are crucial for developing treatments for Alzheimer's disease, providing a multi-targeted approach to managing the condition (Kurt et al., 2015).
Cancer Research
Furthermore, the compound's structural derivatives have been explored for their anticancer properties. Specific urea derivatives have shown cytotoxic activity against cancer cell lines, indicating their potential as chemotherapeutic agents. Research in this area aims to understand the mechanisms of action and develop more effective cancer treatments (Purwanto et al., 2020).
properties
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(10-14-11-13-6-2-5-9-17(13)26-14)23-18(25)24-16-8-4-3-7-15(16)19(20,21)22/h2-9,11-12H,10H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLRWFJVALOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(5,7-dimethyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2914188.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2914190.png)
![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2914191.png)




![3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B2914199.png)

![2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2914202.png)
![2-Aminobenzo[d]oxazole-4-carboxylic acid](/img/structure/B2914203.png)
![N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B2914206.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2914207.png)